[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](2-methylphenyl)methanone
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Overview
Description
1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of alkaloids that have a wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylphenyl group attached to a beta-carboline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with an aldehyde or ketone, followed by cyclization and further functionalization to introduce the ethoxyphenyl and methylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.
Substitution: Various substitution reactions can occur, particularly on the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share a similar core structure and have comparable biological activities.
Beta-Carbolines: Other beta-carbolines, such as harmine and harmaline, also exhibit similar pharmacological properties.
Uniqueness
What sets 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone apart is its specific functional groups, which confer unique chemical and biological properties. The presence of the ethoxyphenyl and methylphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H26N2O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C27H26N2O2/c1-3-31-20-14-12-19(13-15-20)26-25-23(22-10-6-7-11-24(22)28-25)16-17-29(26)27(30)21-9-5-4-8-18(21)2/h4-15,26,28H,3,16-17H2,1-2H3 |
InChI Key |
RDUJUPNTEPDOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CC=C4C)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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